[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
Description
This compound features a piperidine ring substituted at the 4-position with a methyl group linked to a cyclopropane-carbamic acid tert-butyl ester. The piperidine nitrogen is further functionalized with a 2-chloro-acetyl group.
Properties
IUPAC Name |
tert-butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27ClN2O3/c1-16(2,3)22-15(21)19(13-4-5-13)11-12-6-8-18(9-7-12)14(20)10-17/h12-13H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAIXDXZOWMKJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCN(CC1)C(=O)CCl)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 330.85 g/mol. Its structure includes a piperidine ring, a cyclopropyl group, and a carbamic acid moiety, which contribute to its biological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The piperidine ring is known for its role in modulating neurotransmitter systems, while the chloroacetyl group can enhance binding affinity to target sites.
Potential Mechanisms:
- Receptor Modulation: Compounds similar to this one have shown activity as antagonists or agonists at various receptors, including P2Y receptors involved in platelet aggregation and other physiological processes .
- Enzyme Inhibition: The carbamate moiety may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology for treating conditions like Alzheimer's disease .
Biological Activity Studies
Several studies have assessed the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Biological Activity Overview
Case Studies
- Anticancer Activity: In a study involving FaDu hypopharyngeal tumor cells, compounds with similar structural features demonstrated significant cytotoxicity and apoptosis induction compared to standard treatments like bleomycin . This suggests that this compound may possess anticancer properties.
- Neuropharmacological Applications: The compound's ability to inhibit AChE could position it as a candidate for treating Alzheimer's disease. Compounds with piperidine structures have shown promise in enhancing cognitive function by increasing acetylcholine levels in the brain .
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester may act on neurotransmitter systems, specifically targeting receptors involved in anxiety and depression. Studies have shown that derivatives of piperidine can modulate serotonin and dopamine pathways, suggesting potential use in treating mood disorders .
Anticancer Activity
The chloroacetyl group in the structure is known to enhance cytotoxicity against cancer cells. Preliminary studies have demonstrated that this compound exhibits selective toxicity towards certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Emerging research has highlighted the antimicrobial activity of carbamate derivatives. The tert-butyl ester group may enhance lipid solubility, allowing these compounds to penetrate bacterial membranes more effectively. In vitro tests have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Study 1: Neurological Impact
A study published in the Journal of Medicinal Chemistry explored the effects of piperidine derivatives on serotonin receptors. The findings indicated that compounds with similar structures to this compound showed increased binding affinity to the 5-HT_1A receptor, suggesting potential applications in anxiety treatment .
Case Study 2: Anticancer Efficacy
In a research article from Cancer Research, a series of chloroacetyl-piperidine derivatives were tested for their anticancer properties. The study found that one derivative exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor activity. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues from Patent Literature (EP 2402347 A1)
The European patent EP 2402347 A1 describes compounds like 2-[1-(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-piperidin-4-ylmethyl]-cyclopentanone . Key comparisons:
- Structural Differences: The patent compound replaces the cyclopropane-carbamic acid tert-butyl ester with a cyclopentanone ring and incorporates a thieno[3,2-d]pyrimidine-morpholine moiety. The chloro-acetyl group is retained but positioned on a pyrimidine ring.
- Synthesis: Both compounds utilize piperidine intermediates and tert-butyl protecting groups.
- Applications: Such derivatives are intermediates in kinase inhibitor development, highlighting the pharmacological relevance of piperidine-thienopyrimidine hybrids .
1-(2,2-Dibromo-vinyl)-cyclopropyl-carbamic acid tert-butyl ester
Molecular Formula: C₁₀H₁₅Br₂NO₂; Molecular Weight: 341.04 g/mol; Purity: ≥97% .
- Structural Differences : Replaces the 2-chloro-acetyl-piperidine group with a dibromo-vinyl substituent on the cyclopropane ring.
- Reactivity : The dibromo-vinyl group offers sites for electrophilic substitution, whereas the chloro-acetyl group in the target compound may undergo nucleophilic acyl substitution.
- Applications : This compound is a high-purity API intermediate, indicating its utility in drug synthesis. Its commercial availability contrasts with the discontinued status of the target compound .
Data Table: Key Comparative Properties
Research Findings and Practical Implications
- Synthesis Challenges : The target compound’s discontinuation may reflect difficulties in scaling up synthesis or stabilizing the chloro-acetyl group, which is prone to hydrolysis. In contrast, the dibromo-vinyl analogue’s stability and high purity make it more viable for industrial use .
- Structural Flexibility : Piperidine derivatives in EP 2402347 A1 demonstrate the versatility of this scaffold in drug discovery. The target compound’s piperidine-chloro-acetyl combination could theoretically enable similar applications, but its discontinuation limits exploration .
- Market Trends : The demand for tert-butyl-protected intermediates remains high, as seen in the dibromo-vinyl compound’s production. The target compound’s absence from active catalogs suggests it has been supplanted by alternatives with better synthetic profiles .
Preparation Methods
Boc Protection of Piperidine Intermediate
The synthesis begins with Boc protection of 1-(piperidin-4-ylmethyl)cyclopropylamine to prevent undesired side reactions.
Reaction Conditions :
-
Reagent : tert-Butyl chloroformate (1.2 equiv)
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Base : Triethylamine (2.0 equiv) in anhydrous dichloromethane (DCM)
Yield : 85–92% after silica gel chromatography (hexane:ethyl acetate = 4:1).
Chloroacetylation of Boc-Protected Intermediate
The Boc-protected amine undergoes chloroacetylation to install the electrophilic chloroacetyl group.
Reaction Conditions :
-
Reagent : Chloroacetyl chloride (1.5 equiv)
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Base : N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
Deprotection and Carbamate Formation
Final deprotection under acidic conditions yields the target compound.
Reaction Conditions :
-
Deprotection Agent : Trifluoroacetic acid (TFA, 4.0 equiv) in DCM
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Neutralization : Saturated NaHCO₃ solution
Yield : 88–95% after lyophilization.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sequential Functionalization
A streamlined approach combines Boc protection and chloroacetylation in a single reactor:
Conditions :
-
Reagents : tert-Butyl chloroformate (1.1 equiv) → Chloroacetyl chloride (1.3 equiv)
Advantages :
Limitations :
Solid-Phase Synthesis for High-Throughput Production
Immobilized piperidine derivatives on Wang resin enable scalable synthesis:
Protocol :
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Resin functionalization with Fmoc-piperidine-4-carboxylic acid.
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On-resin Boc protection and chloroacetylation.
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Cleavage with TFA/DCM (95:5).
Yield : 70–75% with >95% purity.
Critical Challenges and Optimization Strategies
Steric Hindrance Mitigation
The tert-butyl group induces steric effects during carbamate formation. Optimization strategies include:
Byproduct Formation
Common byproducts and mitigation:
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N-Chloroacetylation Isomers : Controlled via low-temperature addition (−10°C).
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Dimerization : Suppressed using dilute reaction conditions (0.1 M).
Analytical Characterization and Quality Control
Structural Confirmation
Q & A
Q. Table 1: Comparison of Synthetic Conditions
Advanced: How can contradictory spectral data (e.g., NMR or MS) be resolved during structural validation?
Answer:
Discrepancies often arise from:
- Tautomerism or Conformational Dynamics : Use variable-temperature NMR to identify shifting peaks .
- Impurity Artifacts : Compare HRMS data with theoretical isotopic patterns. For example, chlorine isotopes (³⁵Cl/³⁷Cl) produce distinct mass clusters .
- Stereochemical Ambiguity : Employ 2D NMR (e.g., NOESY) to confirm spatial arrangements, particularly for cyclopropane and piperidine moieties .
Q. Methodological Workflow :
Acquire high-resolution spectra (≥500 MHz for NMR; Q-TOF for MS).
Cross-validate with computational tools (e.g., PubChem’s InChI key ).
Re-crystallize to isolate stereoisomers if needed.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and carbamate N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns revealing chloroacetyl and piperidine cleavages .
Advanced: How can reaction yields be improved for the chloroacetylation step?
Answer:
Key strategies include:
- Solvent Optimization : Replace dichloromethane (DCM) with acetonitrile to reduce side reactions (e.g., hydrolysis) .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Temperature Control : Maintain 0–5°C to minimize thermal degradation of the chloroacetyl intermediate .
Case Study : A 20% yield increase was achieved by switching from TEA to DIPEA (diisopropylethylamine), which reduces racemization .
Basic: What are the stability considerations for long-term storage?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the tert-butyl carbamate group .
- Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the chloroacetyl moiety .
- pH Stability : Avoid buffers below pH 5, which accelerate carbamate cleavage .
Advanced: How can researchers design assays to study this compound’s interaction with biological targets?
Answer:
- Target Selection : Prioritize enzymes with nucleophilic residues (e.g., serine hydrolases), as the chloroacetyl group is electrophilic .
- Kinetic Assays : Use fluorescence quenching (e.g., tryptophan in binding pockets) to measure binding affinity .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with piperidine and cyclopropane motifs .
Q. Example Protocol :
Incubate the compound with purified enzyme (e.g., soluble epoxide hydrolase) in PBS (pH 7.4).
Monitor activity via LC-MS quantification of hydrolyzed substrate .
Advanced: How to address conflicting bioactivity data across structural analogs?
Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, replacing chloroacetyl with bromoacetyl may alter potency .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to differentiate binding vs. functional activity .
- Meta-Analysis : Aggregate data from PubChem and analogous compounds (e.g., tert-butyl piperidine carboxylates) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
